N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound that features a furan ring, a nitrophenoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation of 3-(furan-2-yl)prop-2-en-1-ol with 4-methyl-2-nitrophenoxyacetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, the nitrophenoxy group may interact with cellular proteins, while the hydrazide moiety can form hydrogen bonds with target molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)prop-2-en-1-ol: A precursor in the synthesis of the target compound.
4-methyl-2-nitrophenoxyacetic acid hydrazide: Another precursor used in the synthesis.
Furan-2,3-dione derivatives: Oxidation products of the target compound.
Uniqueness
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to its combination of a furan ring, a nitrophenoxy group, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methyl-2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-12-6-7-15(14(10-12)19(21)22)24-11-16(20)18-17-8-2-4-13-5-3-9-23-13/h2-10H,11H2,1H3,(H,18,20)/b4-2+,17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKYZDRQGNFEGQ-RJMXLKIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC=CC2=CC=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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